1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features an indoline moiety linked to a phenyl-substituted triazolopyrimidine ring via a thioether bridge. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The indoline nitrogen can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and Lewis acids such as aluminum chloride (AlCl₃) are employed.
Major Products Formed:
Oxidation: Indole derivatives, which are important in pharmaceuticals and agrochemicals.
Reduction: Reduced forms of the compound, which may exhibit different biological activities.
Substitution: Substituted phenyl derivatives, which can be used in further chemical synthesis.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Indole Derivatives: These compounds share the indole core and exhibit similar biological activities.
Triazolopyrimidines: Compounds with similar triazolopyrimidine rings are known for their diverse biological activities.
Thioethers: Other thioether-containing compounds have been studied for their chemical and biological properties.
Uniqueness: 1-(Indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6OS/c27-17(25-11-10-14-6-4-5-9-16(14)25)12-28-20-18-19(21-13-22-20)26(24-23-18)15-7-2-1-3-8-15/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAYCEWKGNPZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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